1,5-Bis(di-tert-butylphosphino)pentane
Overview
Description
1,5-Bis(di-tert-butylphosphino)pentane: is an organophosphorus compound with the molecular formula C21H46P2 . It is a colorless, viscous liquid that is insoluble in water but soluble in many organic solvents such as ethanol and dimethylformamide . This compound is widely used as a phosphine ligand in organic synthesis, particularly in catalytic reactions involving transition metals .
Scientific Research Applications
1,5-Bis(di-tert-butylphosphino)pentane has a wide range of applications in scientific research, including:
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
1,5-Bis(di-tert-butylphosphino)pentane is an important phosphine ligand . It primarily targets transition metals, forming stable complexes with them . These complexes play a crucial role in various catalytic reactions .
Mode of Action
The compound interacts with its targets (transition metals) by coordinating with them to form stable complexes . This interaction facilitates various organic synthesis reactions . For instance, it has been found to be an efficient catalyst for the conversion of terminal alkynes into propiolic acids with CO2 .
Biochemical Pathways
The compound affects the biochemical pathways involved in organic synthesis . It plays a significant role in the diene complexation, carbonyl insertion, cycloaddition, reduction, and deoxygenation . The compound’s action on these pathways leads to various downstream effects, including the facilitation of reactions like the conversion of terminal alkynes into propiolic acids .
Result of Action
The result of the compound’s action is the facilitation of various organic synthesis reactions . For example, it acts as an efficient catalyst for the conversion of terminal alkynes into propiolic acids . This demonstrates the compound’s significant impact at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the reactions it catalyzes have been found to proceed efficiently at atmospheric pressure and ambient temperature (25 °C) . Therefore, the compound’s action can be significantly influenced by the conditions under which it’s used.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Bis(di-tert-butylphosphino)pentane can be synthesized by reacting 1,5-pentanediol with tert-butyl phosphonic acid chloride. The reaction involves a series of steps, including the formation of intermediate compounds, which are then further processed to obtain the final product .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, and the compound is often produced in bulk for use in various applications .
Chemical Reactions Analysis
Types of Reactions: 1,5-Bis(di-tert-butylphosphino)pentane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Transition metals like palladium and platinum are often used in the formation of metal complexes.
Major Products Formed:
Phosphine oxides: from oxidation reactions.
Reduced phosphine compounds: from reduction reactions.
Metal complexes: from substitution reactions.
Comparison with Similar Compounds
1,5-Bis(diphenylphosphino)pentane: Used as a ligand in cross-coupling reactions.
1,2-Bis(di-tert-butylphosphino)ethane: Another phosphine ligand with similar applications.
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Used in various catalytic reactions.
Uniqueness: 1,5-Bis(di-tert-butylphosphino)pentane is unique due to its strong lipophilic and antioxidant properties, which make it particularly effective in stabilizing metal complexes and enhancing catalytic activity .
Properties
IUPAC Name |
ditert-butyl(5-ditert-butylphosphanylpentyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46P2/c1-18(2,3)22(19(4,5)6)16-14-13-15-17-23(20(7,8)9)21(10,11)12/h13-17H2,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOGYLUPNPTZLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346411 | |
Record name | (Pentane-1,5-diyl)bis(di-tert-butylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65420-68-0 | |
Record name | (Pentane-1,5-diyl)bis(di-tert-butylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Pentanediylbis[bis(2-methyl-2-propanyl)phosphine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,5-bis(di-tert-butylphosphino)pentane influence the formation and stability of ruthenium complexes?
A: The bulky tert-butyl substituents on the phosphine groups of this compound exert significant steric influence on the coordination sphere of metal centers. [] This steric bulk favors the formation of specific isomers. For instance, in the reaction of this compound with polymeric [RuCl2(COD)]n and isoamyl alcohol, a 16-atom-ring binuclear ruthenium complex, [RuHCl(CO)(DtBPP)]2, is isolated. [] This suggests that the ligand's structure promotes the formation of larger ring systems.
Q2: Are there any computational studies investigating the interaction of this compound with ruthenium?
A: Yes, computational studies employing the ONIOM methodology have been successfully used to model ruthenium complexes containing this compound. [] These calculations provided insights into the structural preferences and electronic properties of the complexes, confirming the significant role of the bulky tert-butyl groups in dictating the conformational preference.
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